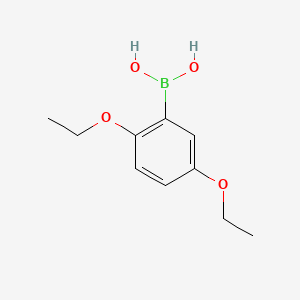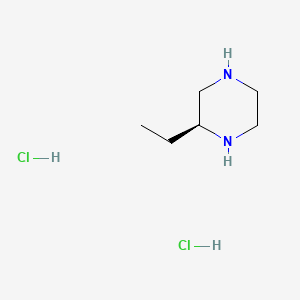
Rotigotine |A-D-Glucuronide
説明
Rotigotine is a non-selective dopamine agonist used for the treatment of Parkinson’s Disease and Restless Leg Syndrome . It is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . The pure levorotatory enantiomer is marketed in several countries as a transdermal patch .
Synthesis Analysis
Rotigotine is developed for the treatment of Parkinson’s disease and restless leg syndrome . Analytical methods based on high-performance liquid chromatography for rotigotine from pharmacopoeias and literature were evaluated . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .
Molecular Structure Analysis
Rotigotine A-D-Glucuronide contains total 70 bond(s); 37 non-H bond(s), 12 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl group(s), 3 secondary alcohol(s), 1 ether .
Chemical Reactions Analysis
The works employed a glucuronization reaction with D(+)-glucuronic acid to derivatize the substances of interest. The reaction occurred by an incubation of the sample with the enzyme UDP-glucuronyl transferase, which resulted in the formation of two diastereoisomers that could be separated by HPLC using an RP-C18 column .
Physical And Chemical Properties Analysis
Rotigotine is a dopaminergic agonist drug selective for the D1/D2/D3-receptor and is indicated for the treatment of Parkinson’s disease (PD) and restless leg syndrome . It presents greater selectivity for D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen .
科学的研究の応用
Rotigotine, a non-ergolinic D3/D2/D1 dopamine receptor agonist, is formulated as a transdermal patch for continuous 24-hour drug delivery. It is primarily used for treating early and advanced-stage Parkinson’s disease and moderate to severe RLS. The drug is metabolized and eliminated as sulphated and glucuronidated conjugates, showing high bioavailability and a large apparent volume of distribution (Elshoff, Cawello, Andreas, Mathy, & Braun, 2015).
Hepatic impairment does not significantly influence the pharmacokinetics of unconjugated rotigotine under steady-state conditions, suggesting no need for dose adjustment in patients with mild or moderate hepatic insufficiency (Cawello, Fichtner, Boekens, & Braun, 2014).
Rotigotine mucoadhesive nanoemulsion for intranasal delivery was developed to overcome poor oral bioavailability and fast plasma elimination, offering a potential new delivery method for rotigotine in Parkinson's disease treatment (Choudhury et al., 2019).
Continuous transdermal delivery of rotigotine has been shown to be effective and safe for treating early-stage Parkinson's disease, with a responder rate significantly higher than placebo (Giladi, Boroojerdi, Korczyn, Burn, Clarke, & Schapira, 2007).
The in vitro receptor profile of rotigotine shows a high affinity for dopamine receptors, particularly the D3 receptor, indicating its specific action as a dopamine receptor agonist with a preference for D3 over D2 and D1 receptors (Scheller, Ullmer, Berkels, Gwarek, & Lübbert, 2008).
Rotigotine has been explored in the form of microemulsion-based hydrogel for transdermal delivery, aiming to reduce application site reactions and improve patient compliance (Wang et al., 2015).
Rotigotine's continuous administration has been studied for its effects on reducing dyskinesia induction compared to pulsatile dopaminergic treatment (Stockwell et al., 2009).
作用機序
Target of Action
Rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control, which are often disrupted in neurological disorders.
Mode of Action
As a dopamine agonist, rotigotine works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets leads to changes in the neuronal activity, resulting in the alleviation of symptoms associated with conditions like Parkinson’s Disease and Restless Leg Syndrome.
Pharmacokinetics
Rotigotine is formulated as a transdermal patch providing continuous drug delivery over 24 hours . The absolute bioavailability after 24 hours of transdermal delivery is 37% of the applied rotigotine dose . Following a single administration, most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h .
Result of Action
The activation of dopamine receptors by rotigotine leads to changes in neuronal activity, which can help alleviate symptoms associated with conditions like Parkinson’s Disease and Restless Leg Syndrome . For instance, in Parkinson’s Disease, rotigotine can help manage symptoms such as tremors, stiffness, and difficulty with movement. In Restless Leg Syndrome, it can help reduce the urge to move the legs, thus improving sleep.
Action Environment
The efficacy and stability of rotigotine can be influenced by various environmental factors. For instance, the absorption of rotigotine can be affected by the application site of the transdermal patch and the skin’s condition .
Safety and Hazards
将来の方向性
Rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression as well . It offers a convenient alternative when non-oral administration of medication is preferred and may be particularly useful in patients with gastrointestinal disturbances that reduce the suitability of oral medication .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO7S/c1-2-11-26(12-10-17-6-4-13-34-17)16-8-9-18-15(14-16)5-3-7-19(18)32-25-22(29)20(27)21(28)23(33-25)24(30)31/h3-7,13,16,20-23,25,27-29H,2,8-12,14H2,1H3,(H,30,31)/t16-,20-,21-,22+,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPMKLPMDPLQT-JUHHHSNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858383 | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128464-29-9 | |
| Record name | Rotigotine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128464299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROTIGOTINE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2T6Z2W3JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


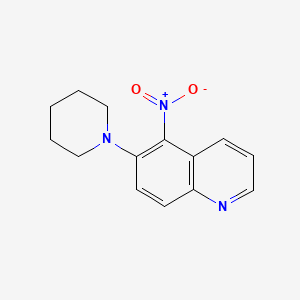
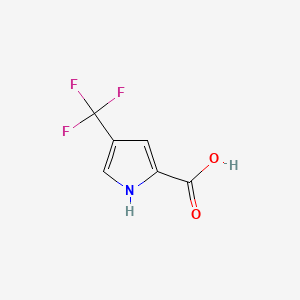

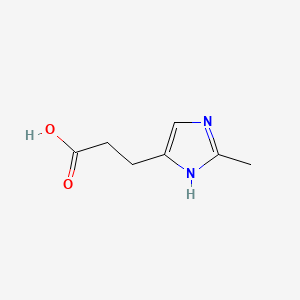
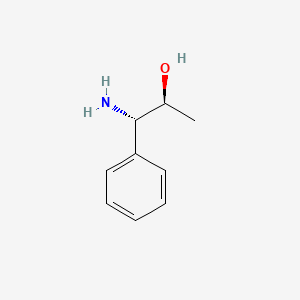

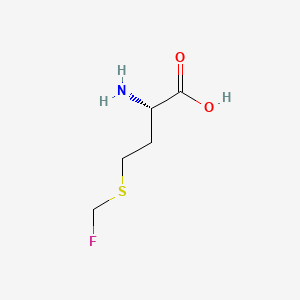

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)
